molecular formula C20H16N2O7 B15033905 3-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

3-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Cat. No.: B15033905
M. Wt: 396.3 g/mol
InChI Key: URSWRELBESLTHJ-FBMGVBCBSA-N
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Description

3-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with benzoyl, hydroxy, nitrophenyl, and propanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions:

    Formation of Propanoic Acid Group: The propanoic acid group can be introduced via a Friedel-Crafts acylation reaction followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Formation of benzoyl derivatives or nitro group oxidation products.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
  • 3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid

Uniqueness

The uniqueness of 3-[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid lies in the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets and its overall stability.

Properties

Molecular Formula

C20H16N2O7

Molecular Weight

396.3 g/mol

IUPAC Name

3-[(3E)-3-[hydroxy(phenyl)methylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C20H16N2O7/c23-15(24)9-10-21-17(13-7-4-8-14(11-13)22(28)29)16(19(26)20(21)27)18(25)12-5-2-1-3-6-12/h1-8,11,17,25H,9-10H2,(H,23,24)/b18-16+

InChI Key

URSWRELBESLTHJ-FBMGVBCBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])/O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

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